molecular formula C20H21ClN2 B13001514 N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine

Cat. No.: B13001514
M. Wt: 324.8 g/mol
InChI Key: PDRDGJSUOHOXRD-UHFFFAOYSA-N
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Description

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine is a quinoline-derived compound featuring a chlorinated and dimethyl-substituted aromatic system conjugated to a phenylethanamine moiety via a methylene linker. Quinoline derivatives are often explored for their pharmacological relevance, including antimicrobial, anticancer, and neuroactive properties . The phenylethanamine group is associated with neurotransmitter-like activity, suggesting possible adrenergic or dopaminergic interactions .

Properties

Molecular Formula

C20H21ClN2

Molecular Weight

324.8 g/mol

IUPAC Name

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C20H21ClN2/c1-14-10-17-12-18(20(21)23-19(17)11-15(14)2)13-22-9-8-16-6-4-3-5-7-16/h3-7,10-12,22H,8-9,13H2,1-2H3

InChI Key

PDRDGJSUOHOXRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine typically involves multiple steps. One common method includes the reaction of 2-chloro-6,7-dimethylquinoline with a suitable alkylating agent to introduce the ethylamine chain. This is followed by the attachment of the phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine has various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinoline-Based Analogues

N-[(2-Chloro-5,7-dimethylquinolin-3-yl)methyl]-1-(4-methoxyphenyl)methanamine (CAS: 917747-08-1)
  • Structural Differences: The 5,7-dimethyl substitution on the quinoline ring contrasts with the 6,7-dimethyl groups in the target compound. The attached group is a 4-methoxyphenylmethanamine instead of phenylethanamine.
  • Synthesis: Likely synthesized via reductive amination, similar to methods used for phenylethanamine derivatives (e.g., NaBH₄ reduction in ethanol; see ).
N-((3-Iodo-4-methoxynaphthalen-1-yl)methyl)-2-phenylethanamine ()
  • Structural Differences: Replaces the quinoline core with a naphthalene system, introducing iodine and methoxy groups.
  • Synthesis : Prepared via condensation of naphthalene aldehyde with phenylethylamine, followed by NaBH₄ reduction (88% yield).
  • Key Data : Yellow oil form; used without purification in subsequent reactions, indicating moderate stability.

Phenylethanamine Derivatives

(E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine ()
  • Structural Differences: A Schiff base with a conjugated nitro group, lacking the quinoline system.
  • Crystallography: Monoclinic crystals with bond lengths/angles matching DFT calculations .
  • Comparison: The target compound’s quinoline group may reduce ICT but enhance aromatic stacking interactions.
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride ()
  • Structural Differences: Piperidine ring replaces the quinoline system.
  • Properties: Solubility: Water-soluble crystalline solid, unlike hydrophobic quinoline derivatives. Applications: Used in antidepressant synthesis, highlighting phenylethanamine’s role in neuroactive compounds .

Indole and Piperidine Derivatives ()

Compounds like N-((1H-Indol-1-yl)Methyl)-2-Phenylethanamine (9) and 5-Iodo-1-(Piperidin-1-Ylmethyl)-1H-Indole (11) share the phenylethanamine or piperidine motifs.

  • Synthesis : Yields range from 51.3–75.2% for similar reductive amination reactions .
  • Spectroscopy: $^1$H NMR shifts for indole NH (~8.1 ppm) and quinoline protons (~7.5–8.5 ppm) differ due to aromatic system variations .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Synthesis Yield Key Spectral Data ($^1$H NMR) Applications
Target Compound ~380 g/mol* 2-Cl,6,7-dimethylquinoline N/A δ 7.5–8.5 (quinoline H), δ 3.8 (CH₂NH)† Potential neuroactive agent
N-[(2-Cl-5,7-dimethylquinolin-3-yl)methyl]-... 397.9 g/mol 5,7-dimethyl, 4-methoxyphenyl Discontinued N/A Discontinued intermediate
(E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-... 310.3 g/mol Nitro, allylidene 75–88% δ 8.2 (Ar-H), δ 7.3 (CH₂) NLO materials
N-[(1-Methylpiperidin-4-yl)methyl]-2-...·2HCl 329.3 g/mol Piperidine, hydrochloride N/A δ 2.8–3.1 (piperidine H), δ 7.2 (Ar-H) Antidepressant intermediate

*Estimated based on analogs. †Predicted shifts from quinoline and phenylethanamine references .

Key Findings and Implications

  • Synthesis: Quinoline derivatives typically require multi-step synthesis with moderate yields (e.g., 75–88% for naphthalene analogs), whereas indole derivatives achieve lower yields (~51–75%) .
  • Stability: Schiff bases exhibit strong ICT but may degrade under acidic conditions, whereas quinoline derivatives show better thermal stability .
  • Pharmacological Potential: Phenylethanamine’s role in neurotransmitter pathways suggests the target compound could modulate adrenergic receptors, but quinoline’s hydrophobicity may limit bioavailability compared to piperidine analogs .

Biological Activity

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine, also known by its CAS number 917748-07-3, is a compound derived from the quinoline family, which has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety substituted with a chloro group and two methyl groups, along with a phenylethanamine side chain. The structural formula can be represented as follows:

C18H20ClN\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}

Research indicates that compounds similar to this compound exhibit various biological activities primarily through interactions with specific molecular targets. These include:

  • Inhibition of Kinases : Quinoline derivatives have been shown to inhibit receptor tyrosine kinases such as c-Met, which is implicated in cancer progression. For instance, a related compound demonstrated an IC50 value of 1.04 nM against c-Met kinase .
  • Antiproliferative Effects : Studies have reported moderate to excellent antiproliferative activity against several cancer cell lines (e.g., A549, H460) for structurally similar quinoline derivatives .
  • Antimicrobial Activity : Some quinoline derivatives exhibit antimicrobial properties, although specific data on this compound in this context is limited.

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Activity Cell Lines/Targets IC50/Effectiveness
c-Met InhibitionA549, H4601.04 nM
AntiproliferativeHT-29, MKN-45, U87MGModerate to Excellent
AntimicrobialVarious pathogensNot specified

Case Studies

  • Anticancer Activity : In a study evaluating a series of quinoline derivatives, one compound showed significant inhibition of cancer cell growth across multiple lines. This suggests that the structural features present in this compound may confer similar properties .
  • Structure–Activity Relationship (SAR) : SAR studies indicate that the presence of halogen substituents and methyl groups on the quinoline ring enhances biological activity. The positioning of these groups is crucial for maximizing interaction with target proteins .

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